Distinct Binding Mode: Danirixin Retains Affinity Against CXCR2 A249L Mutation That Disrupts Navarixin and AZD5069 Binding
Danirixin exhibits a distinct receptor binding mode compared to other clinical-stage CXCR2 antagonists. When the alanine residue A249 of CXCR2 is mutated to leucine, the binding affinity of navarixin and AZD5069 is substantially reduced, whereas danirixin binding is essentially unaffected [1]. This divergence, attributed to the different lipophilic aryl groups in danirixin‘s diaryl urea scaffold, suggests that navarixin and AZD5069 induce conformational changes involving A249 that danirixin does not require [1].
| Evidence Dimension | CXCR2 binding affinity retention after A249L mutation |
|---|---|
| Target Compound Data | Danirixin: binding essentially unaffected |
| Comparator Or Baseline | Navarixin and AZD5069: binding affinity substantially reduced |
| Quantified Difference | Qualitative difference – danirixin binding preserved, comparators disrupted |
| Conditions | Mutagenesis study comparing CXCR2 antagonist binding to wild-type versus A249L mutant receptor |
Why This Matters
This divergent molecular recognition profile explains danirixin‘s distinct clinical safety phenotype and indicates that danirixin is not functionally interchangeable with other CXCR2 antagonists for research or therapeutic applications.
- [1] Brown B, Asare-Addo K. Chapter 5.1.2 – Danirixin (GSK1325756). Advanced Drug Delivery Reviews. 2023. View Source
